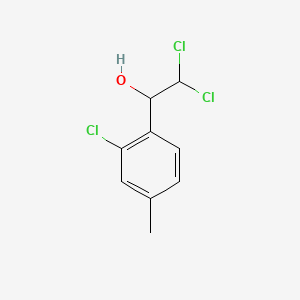
2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol: is an organic compound with the molecular formula C9H9Cl3O It is characterized by the presence of two chlorine atoms attached to the same carbon atom, along with a chlorinated methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol typically involves the chlorination of 1-(2-chloro-4-methylphenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing chlorinating agents such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2-dichloro-1-(2-chloro-4-methylphenyl)ethanone or corresponding carboxylic acids.
Reduction: Formation of less chlorinated alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s chlorinated structure makes it a candidate for studying the effects of halogenation on biological activity.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol involves its interaction with specific molecular targets. The presence of chlorine atoms can enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved may include nucleophilic attack on the chlorinated carbon atoms, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
- 2,2-Dichloro-1-(4-chloro-2-methylphenyl)ethanol
- 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-methylphenyl)ethanone
Comparison: Compared to similar compounds, 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring
Propiedades
Fórmula molecular |
C9H9Cl3O |
|---|---|
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2-chloro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl3O/c1-5-2-3-6(7(10)4-5)8(13)9(11)12/h2-4,8-9,13H,1H3 |
Clave InChI |
OPWVPGNIHLTKHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C(Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


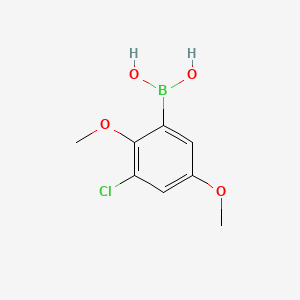
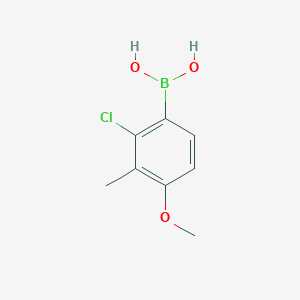
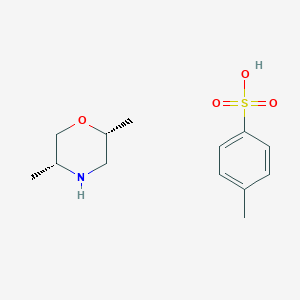
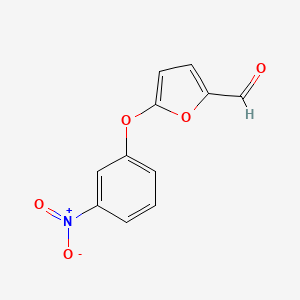
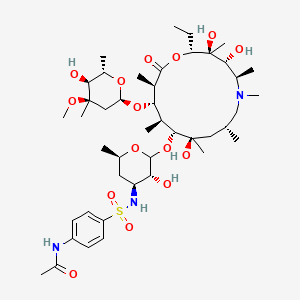
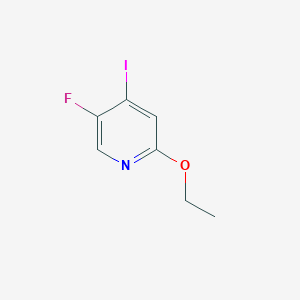
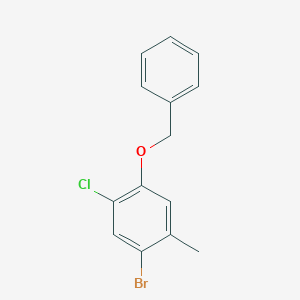
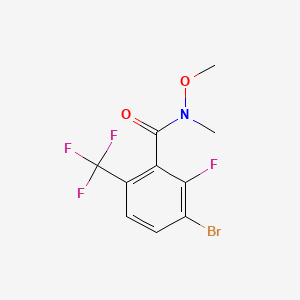
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)
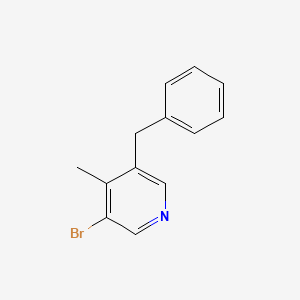
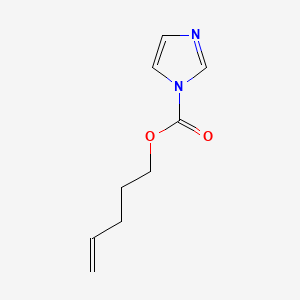


![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
